

The Discovery and Isolation of Neogrifolin from Albatrellus Species: A Technical Guide

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Compound of Interest

Compound Name: **Neogrifolin**

Cat. No.: **B162079**

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Introduction

Neogrifolin, a farnesyl phenol, is a secondary metabolite isolated from mushrooms of the genus *Albatrellus*. This compound, along with its structural analog grifolin, has garnered significant scientific interest due to its diverse and potent biological activities.^{[1][2]} Preclinical studies have demonstrated its potential as an anti-oxidative, anti-cancer, and anthelmintic agent.^{[1][3][4]} This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Neogrifolin** from *Albatrellus* species, with a focus on detailed experimental protocols and its impact on key cellular signaling pathways.

Discovery and Sourcing from *Albatrellus* Species

Neogrifolin has been successfully isolated from several species of the terrestrial polypore mushroom genus *Albatrellus*, including *A. ovinus*, *A. flettii*, and *A. confluens*.^{[3][5][6]} Bioassay-guided fractionation has been a common and effective strategy to pinpoint **Neogrifolin** as one of the major bioactive components within the fungal extracts.^{[3][6]} In studies on *Albatrellus flettii*, **Neogrifolin** was identified as a major anti-cell viability component, highlighting its potential for further investigation as a therapeutic agent.^[6]

Experimental Protocols: Isolation and Purification of Neogrifolin

The following protocols are synthesized from established methodologies for the isolation and purification of **Neogrifolin** from the fruiting bodies of *Albatrellus* species.

Extraction

The initial extraction of **Neogrifolin** from the fungal material is typically performed using organic solvents. An effective method involves sequential extraction to separate compounds based on polarity.

- Materials:
 - Dried and powdered fruiting bodies of *Albatrellus* species.
 - 80% Ethanol
 - 50% Methanol
 - Water
 - 5% NaOH
 - Rotary evaporator
 - Lyophilizer
- Protocol:
 - The dried and powdered fungal material is sequentially extracted with 80% ethanol, followed by 50% methanol, water, and 5% NaOH.[\[6\]](#)
 - For each solvent, the mixture is agitated for a specified period (e.g., 24 hours) at room temperature.
 - The solvent is separated from the fungal biomass by filtration.
 - The solvents from the 80% ethanol and 50% methanol extracts, which show potent anti-cell viability activity, are removed under reduced pressure using a rotary evaporator.[\[6\]](#)
 - The resulting aqueous residue is then lyophilized to obtain a powdered extract.[\[6\]](#)

Bioassay-Guided Fractionation and Purification

Following the initial extraction, a multi-step purification process is employed to isolate **Neogrifolin**.

- Materials:

- Crude extract from the 80% ethanol extraction.
- Chloroform
- Deionized water
- Sephadex LH-20 resin
- Glass chromatography column
- Methanol
- High-Performance Liquid Chromatography (HPLC) system (analytical and semi-preparative)
- Reversed-phase C18 column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Protocol:

- Liquid-Liquid Extraction: The 80% ethanol extract is subjected to a chloroform:water (1:1) partitioning to separate compounds based on their polarity.[\[6\]](#)
- Size-Exclusion Chromatography: The chloroform fraction is concentrated and then loaded onto a Sephadex LH-20 column packed with methanol. The column is eluted with methanol to separate the compounds based on their size.[\[6\]](#)
- High-Performance Liquid Chromatography (HPLC):

- Analytical HPLC: Fractions from the Sephadex LH-20 column are first analyzed by analytical HPLC to determine the presence and retention time of **Neogrifolin**.^[6]
- Semi-Preparative HPLC: The fractions containing **Neogrifolin** are then subjected to semi-preparative HPLC for final purification.^[6]

Table 1: HPLC Conditions for the Purification of **Neogrifolin**

Parameter	Analytical HPLC	Semi-Preparative HPLC
Column	Phenomenex Aqua® C18 (250 x 4.6 mm, 5 µm) ^[6]	Agilent Zorbax Eclipse XBD-C18 (9.4 x 250 mm, 5 µm) ^[6]
Mobile Phase	A: Water, B: Acetonitrile ^[6]	A: Water, B: Acetonitrile ^[6]
Gradient	90% B increasing by 10% every 5 min for 15 min, then holding at 90% B for 20 min ^[6]	Isocratic at 90% B for 20 minutes ^[6]
Flow Rate	1.0 mL/min ^[6]	2.0 mL/min ^[6]
Detection	UV at 279 nm ^[6]	UV at 279 nm ^[6]

Structure Elucidation

The purified compound is subjected to spectroscopic analysis to confirm its identity as **Neogrifolin**.

- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR spectra are recorded to determine the chemical structure.^[6]
- Mass Spectrometry (MS): HPLC-MS is used to determine the molecular weight and fragmentation pattern of the isolated compound.^[6]

Quantitative Data

The following tables summarize the quantitative data related to the isolation and biological activity of **Neogrifolin**.

Table 2: Abundance of **Neogrifolin** in *Albatrellus flettii*

Compound	Relative Abundance in 80% Ethanol Extract
Grifolin	32.6% [6]
Neogrifolin	52.0% [6]
Confluentin	8.1% [6]

Table 3: In Vitro Anti-proliferative Activity of **Neogrifolin** (IC₅₀ values)

Cell Line	Cancer Type	IC ₅₀ (μM)
HeLa	Human Cervical Cancer	24.3 ± 2.5 [6]
SW480	Human Colon Cancer	34.6 ± 5.9 [6]
HT29	Human Colon Cancer	30.1 ± 4.0 [6]
U2OS	Human Osteosarcoma	25-50 [6]
MG63	Human Osteosarcoma	25-50 [6]

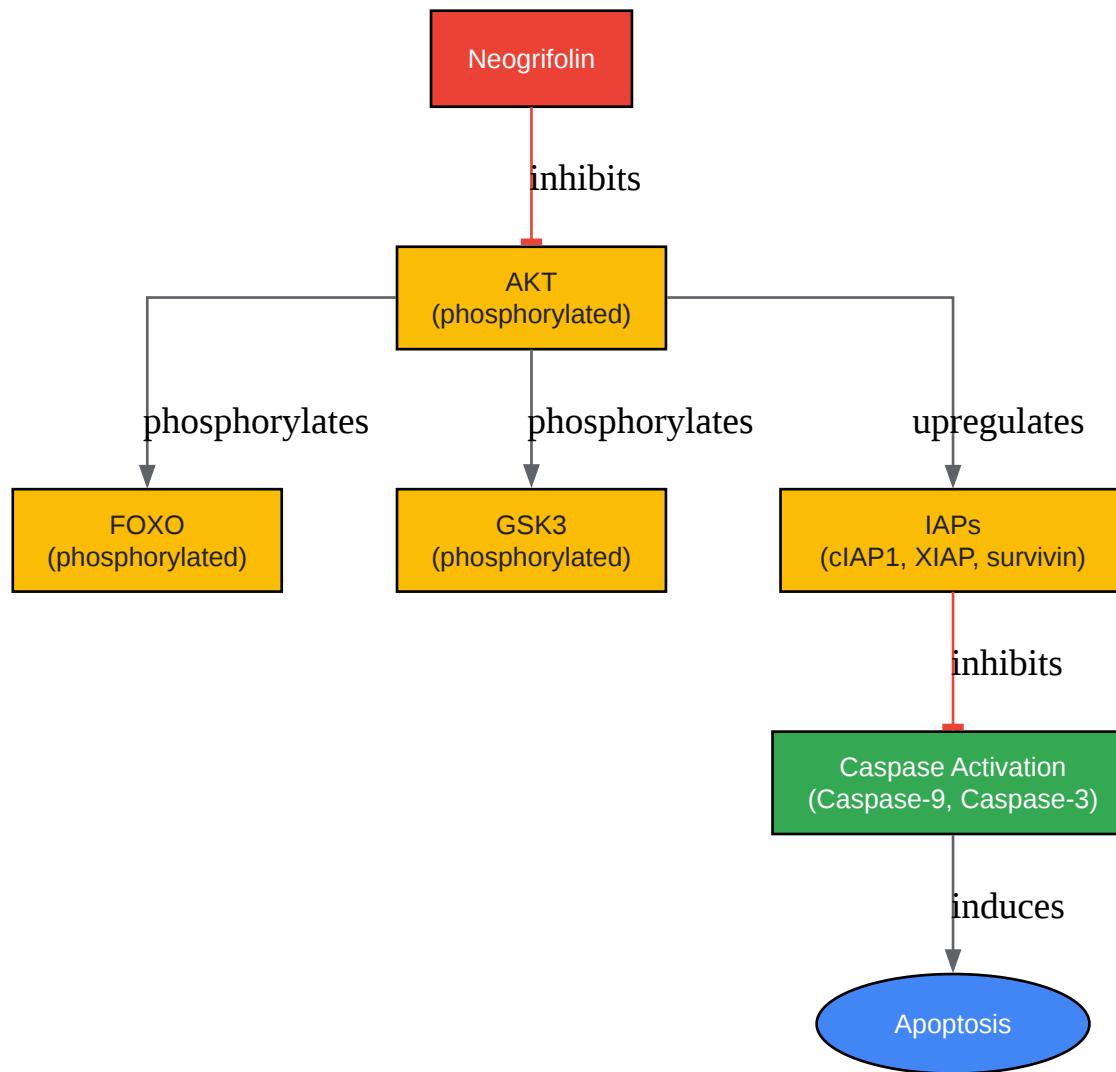
Signaling Pathway Interactions

Neogrifolin has been shown to exert its biological effects by modulating key cellular signaling pathways, particularly those involved in cancer cell proliferation and survival.

Inhibition of the AKT Signaling Pathway

In human osteosarcoma cells, **Neogrifolin** induces apoptosis by inhibiting the AKT signaling pathway.[\[5\]](#) **Neogrifolin** treatment leads to a reduction in the phosphorylation of AKT at both Ser473 and Thr308.[\[5\]](#) This inactivation of AKT prevents the phosphorylation of its downstream targets, including the Forkhead box protein (FOXO) transcription factors and Glycogen Synthase Kinase 3 (GSK3).[\[5\]](#) The inhibition of this pathway ultimately leads to the release of cytochrome c from the mitochondria, activation of caspases 9 and 3, cleavage of poly (ADP-

ribose) polymerase (PARP), and downregulation of Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, XIAP, and survivin.[5]



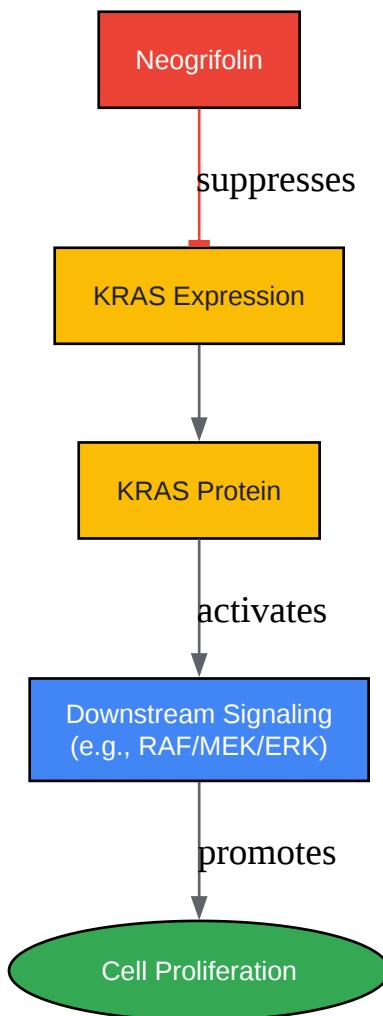
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Caption: Inhibition of the AKT signaling pathway by **Neogrifolin**, leading to apoptosis.

Downregulation of KRAS Expression

Neogrifolin has been identified to suppress the expression of KRAS in human colon cancer cells.[3][6] The KRAS protein is a key component of the RAS/MAPK pathway, which is frequently mutated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[7] While the precise mechanism of how **Neogrifolin** downregulates KRAS expression is still under investigation, this finding points to a novel anti-cancer activity for

this natural compound.[6] A related compound, confluentin, also isolated from *A. flettii*, has been shown to inhibit the physical interaction between KRAS RNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1), suggesting a potential mechanism for post-transcriptional regulation.[6]

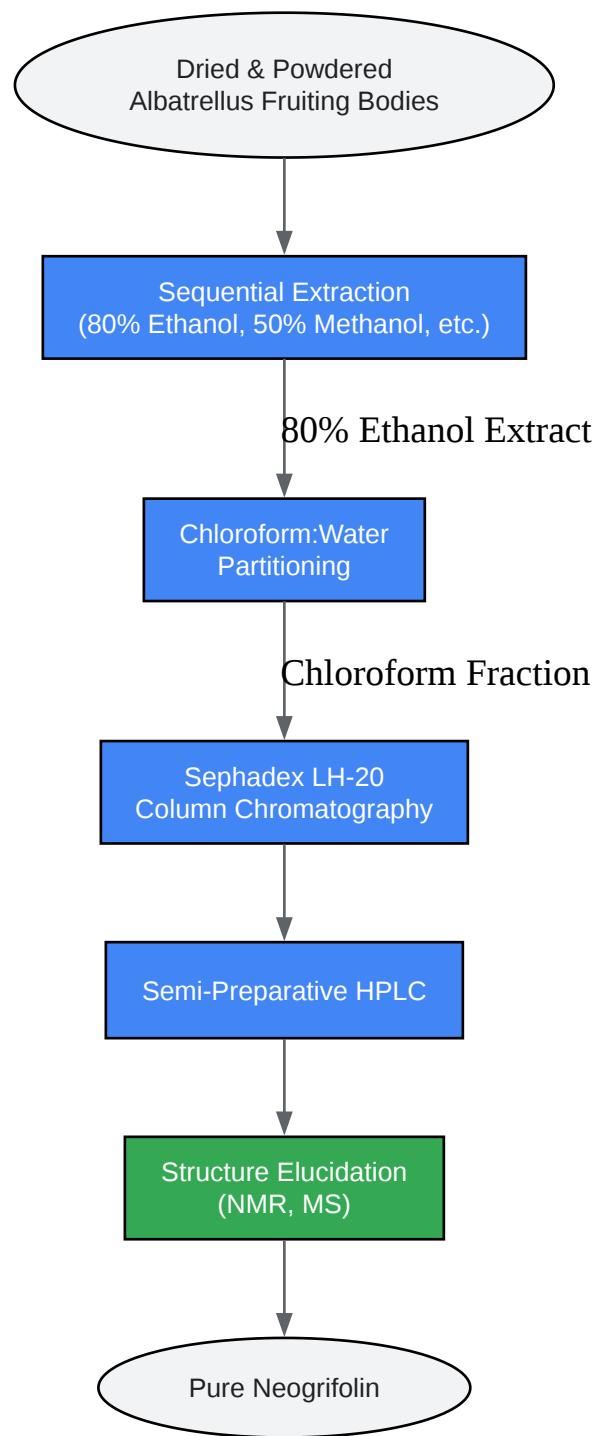


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Caption: Downregulation of KRAS expression by **Neogrifolin**, leading to reduced cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the isolation and purification of **Neogrifolin** from *Albatrellus* species.



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Caption: Workflow for the isolation and purification of **Neogrifolin**.

Conclusion

Neogrifolin, a prominent secondary metabolite from *Albatrellus* mushrooms, presents a compelling case for further research and development as a therapeutic agent. The detailed protocols provided in this guide offer a solid foundation for its efficient isolation and purification. Furthermore, the elucidation of its inhibitory effects on critical cancer-related signaling pathways, such as AKT and KRAS, underscores its potential in oncology. Future investigations should focus on optimizing extraction yields, exploring its full pharmacological profile, and advancing preclinical and clinical studies to fully realize its therapeutic promise.

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